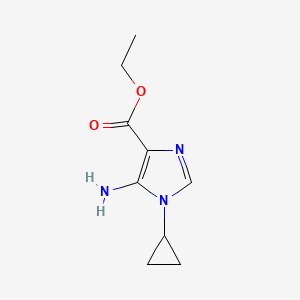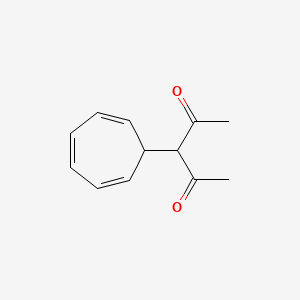
6-Piperidin-4-ylhexan-1-ol
Descripción general
Descripción
6-Piperidin-4-ylhexan-1-ol: is an organic compound that features a piperidine ring attached to a hexanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-ylhexan-1-ol typically involves the reaction of piperidine with hexanol under specific conditions. One common method involves the reductive amination of 1,6-hexanediamine with piperidine in the presence of a reducing agent such as hydrogen and a catalyst like platinum on carbon (Pt/C). The reaction is carried out in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production of this compound. The reaction conditions are optimized to achieve high yields and purity, with typical reaction temperatures around 70°C and pressures of 2 MPa .
Análisis De Reacciones Químicas
Types of Reactions: 6-Piperidin-4-ylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 6-Piperidin-4-ylhexan-1-ol is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-Piperidin-4-ylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
1-Hexanol: A straight-chain alcohol with a hydroxyl group at the terminal carbon.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings attached to a hexanediamine backbone.
Uniqueness: 6-Piperidin-4-ylhexan-1-ol is unique due to the presence of both a piperidine ring and a hexanol chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to simpler piperidine or hexanol derivatives.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
6-piperidin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2 |
Clave InChI |
HWFLCXVOXVDTRV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCCCCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)











